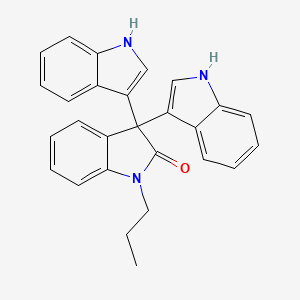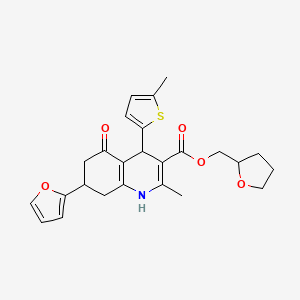
3,3-bis(1H-indol-3-yl)-1-propylindol-2-one
Overview
Description
3,3-bis(1H-indol-3-yl)-1-propylindol-2-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-bis(1H-indol-3-yl)-1-propylindol-2-one typically involves the condensation of indoles with isatins. One common method uses tungstic acid as a heterogeneous catalyst. The reaction parameters, including catalyst quantity, solvents, temperature, and time, are optimized to achieve high yields. For instance, a reaction using 10 mol% of tungstic acid in ethanol at 30°C can yield up to 92% of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of tungstic acid as a catalyst offers advantages such as mild reaction conditions, simple work-up procedures, and the recyclability of the catalyst, making it a potentially viable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,3-bis(1H-indol-3-yl)-1-propylindol-2-one undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. The indole moiety is particularly reactive at the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond .
Common Reagents and Conditions
Electrophilic Substitution: Indole reacts with aldehydes and ketones in the presence of catalysts like taurine and water under sonication conditions.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various bis(indolyl)methanes and their derivatives .
Scientific Research Applications
3,3-bis(1H-indol-3-yl)-1-propylindol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3-bis(1H-indol-3-yl)-1-propylindol-2-one involves its interaction with specific molecular targets and pathways. The compound’s indole moiety can participate in nucleophilic addition reactions, forming intermediates that interact with biological targets. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
3,3-bis(1H-indol-3-yl)indolin-2-one: Shares a similar indole-based structure and exhibits comparable biological activities.
3,3-bis(1H-indol-3-yl)propane-1,2-diol: Another indole derivative with potential biological applications.
3,3-bis(1H-indol-3-yl)-1,3-dihydroindol-2-ones: Known for their cytotoxic activity against tumor cell lines.
Uniqueness
3,3-bis(1H-indol-3-yl)-1-propylindol-2-one is unique due to its specific propylindol-2-one structure, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives
Properties
IUPAC Name |
3,3-bis(1H-indol-3-yl)-1-propylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O/c1-2-15-30-25-14-8-5-11-20(25)27(26(30)31,21-16-28-23-12-6-3-9-18(21)23)22-17-29-24-13-7-4-10-19(22)24/h3-14,16-17,28-29H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZKQWZISRLISK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-iodo-4-methylphenoxy)propyl]cyclopentanamine;oxalic acid](/img/structure/B4096584.png)
![oxalic acid;N-[2-(4-phenylmethoxyphenoxy)ethyl]cyclopentanamine](/img/structure/B4096586.png)

![3-[benzyl(cyclopropylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B4096598.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-2,3-dimethylcyclohexan-1-amine;oxalic acid](/img/structure/B4096599.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-N'-(3-chloro-4-fluorophenyl)malonamide](/img/structure/B4096602.png)
![methyl N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4096607.png)
![3-isopropyl-N,1-dimethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4096611.png)
![ethyl 1-[N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4096625.png)
![N-(4-methylphenyl)-N'-[2-(pyridin-3-yloxy)propyl]malonamide](/img/structure/B4096635.png)
![4-methoxybenzyl 7-(2-furyl)-2-methyl-4-[4-(4-morpholinyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4096642.png)

![N-[3-(2,3,6-trimethylphenoxy)propyl]cyclopentanamine oxalate](/img/structure/B4096660.png)
![1-[2-[2-(Methylamino)ethoxy]phenyl]propan-1-one;oxalic acid](/img/structure/B4096669.png)
